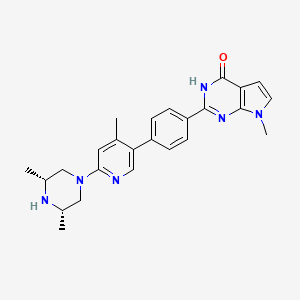

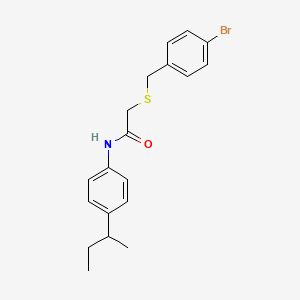

(S)-Azelnidipine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azelnidipine, (S)-, is an L-type calcium channel blocker (CCB). Studies have shown that in patients with hypertension (HT) and heart failure preserved ejection fraction (HFpEF), azelnidipine improved the severity of HF and cardiac sympathetic nerve activity compared with cilnidipine, an N-type CCB (Cat#326734).

Wissenschaftliche Forschungsanwendungen

Effect on Voltage-Dependent Ba2+ Currents

(S)-Azelnidipine, known for its use in treating hypertension, has been studied for its effects on Ca2+ channels in smooth muscle. Research shows its significant impact on spontaneous contractions and voltage-dependent L-type Ca2+ channels in guinea-pig portal vein (Zhu et al., 2006).

Antihypertensive Effect and Cardiovascular Protective Effects

This calcium channel antagonist demonstrates significant antihypertensive effects in patients with essential hypertension. Studies highlight its ability to reduce blood pressure comparably to other antihypertensive drugs. Besides lowering blood pressure, this compound also offers cardiovascular protective benefits, such as anti-oxidative action and improving systolic and diastolic function (Chen et al., 2015).

Method Development for UV-visible Spectrophotometric Analysis

A method for the UV-visible spectrophotometric analysis of this compound has been developed, providing a sensitive and accurate way to determine the drug's concentration in formulations. This method follows ICH guidelines and uses acetone as a medium (Richards et al., 2022).

Impact on Glucose Tolerance and Metabolic Disorders

Research indicates that this compound can improve insulin resistance and glucose tolerance by potentially inhibiting sympathetic nerve activity. Its anti-inflammatory and anti-oxidative effects make it a beneficial agent for hypertensive patients with glucose intolerance or metabolic disorders (Shimada et al., 2015).

Antioxidant Effect in Cultured Human Arterial Endothelial Cells

Studies have demonstrated the potent antioxidative effect of this compound in cultured human arterial endothelial cells under oxidative stress, suggesting significant clinical benefits in combination with its anti-hypertensive action (Shinomiya et al., 2004).

Pharmacological Profiles and Clinical Effects

This compound shows a stable antihypertensive effect with minimal tachycardia. Clinical studies have highlighted its efficacy in achieving 24-hour control of blood pressure with low incidence of adverse events, positioning it as a new generation calcium antagonist (Sada & Saito, 2003).

Eigenschaften

CAS-Nummer |

722455-09-6 |

|---|---|

Molekularformel |

C33H34N4O6 |

Molekulargewicht |

582.66 |

IUPAC-Name |

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl (4S)-2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3/t28-/m0/s1 |

InChI-Schlüssel |

ZKFQEACEUNWPMT-NDEPHWFRSA-N |

SMILES |

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Azelnidipine, (S)-, (S)-(+)-Azelnidipine, (S)-Azelnidipine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)

![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)

![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)

![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)